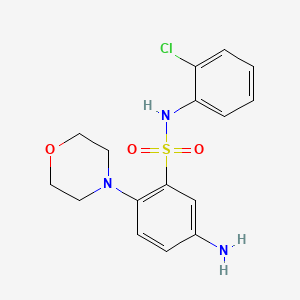
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClN3O3S and its molecular weight is 367.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antiviral Properties
Recent studies have highlighted the antiviral activity of compounds related to this compound. For instance, a series of analogues demonstrated potent inhibition against Human Adenovirus (HAdV), with some derivatives achieving sub-micromolar potency. Notably, compound 15 exhibited an IC50 of 0.27 μM and a selectivity index greater than 100, indicating a favorable therapeutic profile compared to traditional antiviral agents like niclosamide .
Antitumor Activity
The compound has also shown promise in cancer research. In vitro studies indicated that certain derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231, enhancing caspase-3 activity significantly at concentrations as low as 1.0 μM .
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Antiviral | Compound 15 | 0.27 | >100 | |
| Antitumor | Derivative 7d | 1.0 | N/A |
The mechanisms by which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may target specific pathways involved in viral replication and cancer cell survival.
- Antiviral Mechanism : It appears to interfere with the DNA replication process of HAdV, potentially inhibiting the virus's ability to replicate and spread within host cells .
- Antitumor Mechanism : The induction of apoptosis in tumor cells suggests that this compound may activate intrinsic apoptotic pathways, leading to cell death in malignancies .
Case Studies
Several studies have investigated the biological activity of this compound and its analogues:
- A study focused on the synthesis and evaluation of various substituted benzenesulfonamides, including our compound, demonstrated significant antiviral properties against HAdV with low cytotoxicity profiles.
- Another research project explored the structural modifications on similar compounds, revealing that specific substitutions could enhance biological activity while reducing toxicity .
Propiedades
IUPAC Name |
5-amino-N-(2-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-13-3-1-2-4-14(13)19-24(21,22)16-11-12(18)5-6-15(16)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQBCYUORLCLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324601 |
Source


|
| Record name | 5-amino-N-(2-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85269971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328028-63-3 |
Source


|
| Record name | 5-amino-N-(2-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














